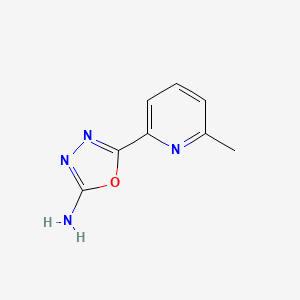
6-Methoxychroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxychroman-4-amine hydrochloride is a chemical compound with the CAS Number: 67858-19-9 . It has a molecular weight of 215.68 and its IUPAC name is 6-methoxy-3,4-dihydro-2H-chromen-4-ylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of 6-Methoxychroman-4-amine hydrochloride is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c1-12-7-2-3-10-8 (6-7)9 (11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H .Physical And Chemical Properties Analysis
6-Methoxychroman-4-amine hydrochloride is a solid at room temperature . The compound’s exact mass and monoisotopic mass are 179.094628657 g/mol . It has a topological polar surface area of 44.5 Ų .Scientific Research Applications
Antimicrobial and Anticoccidial Activities
Research indicates that derivatives of 6-Methoxychroman-4-amine hydrochloride, specifically 5-amino derivatives, show promising antimicrobial and anticoccidial activities. These compounds, when administered orally, provided total protection against Eimeria tenella in chickens (Georgiadis, 1976).
Synthesis of 6-Methoxy-2-benzoxazolinone
The compound has been utilized in the synthesis of 6-Methoxy-2-benzoxazolinone, a chemical process involving the formation and reduction of 5-methoxy-2-nitrophenol and the fusion of the corresponding amine hydrochloride with urea (Richey, Scism, Caskey, & BeMiller, 1975).
Application in Cancer Cell Growth Inhibition
A related study discusses the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, demonstrating significant inhibitory effects on cancer cell growth (Pettit et al., 2003).
Role in Synthesis of Carnitine Analogs
Carnitine analogs were synthesized using 4-dialkylamino-3-hydroxybutyric acid hydrochlorides and methochlorides, analogs of carnitine, by treating tert-butyl 3,4-epoxybutyrate with the appropriate amine or amine hydrochloride (Boots & Boots, 1975).
Study in Millimeter- and Submillimeter-Wave Regions
Methoxyamine, derived from its hydrochloride salt, was studied for its rotational spectrum in the millimeter- and submillimeter-wave regions, aiming at its detection in the interstellar medium (Kolesniková et al., 2018).
Glial GABA Uptake Inhibition
Research on 3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, a compound related to 6-Methoxychroman-4-amine hydrochloride, revealed its role as a selective inhibitor of glial GABA uptake, important in the study of neurotransmission (Falch et al., 1999).
Fluorescently Labeled Biocompatible Polymers
Another study utilized derivatives of 6-Methoxychroman-4-amine hydrochloride in synthesizing fluorescently labeled biocompatible polymers for biomedical studies (Madsen, Warren, Armes, & Lewis, 2011).
Rapid RAFT Polymerization of Primary Amine Functional Monomer
The compound has been involved in the rapid RAFT polymerization of primary amine functional monomers under visible light irradiation, demonstrating a controlled polymerization process (Liu et al., 2013).
Safety and Hazards
properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQHESJUHEMLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604917 |
Source


|
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67858-19-9 |
Source


|
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)




![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

